molecular formula C22H21BrF3N3S B11563418 N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline

N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11563418
M. Wt: 496.4 g/mol
InChI Key: DJLFFEDRGLWRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group, a methylsulfanyl group, and a trifluoromethyl aniline moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.

    Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.

    Addition of the Trifluoromethyl Aniline Moiety: This final step involves coupling the trifluoromethyl aniline with the spirocyclic intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and trifluoromethyl groups can enhance binding affinity to specific targets, while the spirocyclic core provides structural rigidity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4Z)-1-(4-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline
  • N-[(4Z)-1-(4-fluorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, enhancing its potential as a bioactive molecule.

This detailed overview provides a comprehensive understanding of N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21BrF3N3S

Molecular Weight

496.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-imine

InChI

InChI=1S/C22H21BrF3N3S/c1-30-20-28-19(27-17-7-5-6-15(14-17)22(24,25)26)21(12-3-2-4-13-21)29(20)18-10-8-16(23)9-11-18/h5-11,14H,2-4,12-13H2,1H3

InChI Key

DJLFFEDRGLWRKE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=CC=CC(=C2)C(F)(F)F)C3(N1C4=CC=C(C=C4)Br)CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.